2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride
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Overview
Description
2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride typically involves the construction of the indole ring system followed by functionalization at specific positions. One common synthetic route involves the reaction of 2,3,3-trimethylindole with appropriate reagents to introduce the carboxylic acid group at the 2-position. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under specific conditions to introduce different substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: This compound can be used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride can be compared with other indole derivatives such as:
2,3-Dimethylindole: Similar in structure but lacks the carboxylic acid group.
1-Ethyl-2,3,3-trimethyl-3H-indolium iodide: Contains an additional ethyl group and iodide ion.
2,3,3-Trimethyl-2,3-dihydro-1H-indole: A reduced form of the compound with different reactivity. These comparisons highlight the unique functional groups and reactivity of this compound, which contribute to its distinct properties and applications .
Properties
IUPAC Name |
2,3,3-trimethyl-1H-indole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-11(2)8-6-4-5-7-9(8)13-12(11,3)10(14)15;/h4-7,13H,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQPXJRGOFWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1(C)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402828-70-8 |
Source
|
Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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